PEG3 Spacer Length: Optimizing Ternary Complex Formation
The PEG3 spacer length provides a specific molecular reach that is critical for PROTAC efficacy. Compared to longer PEG linkers (e.g., PEG4, PEG6, PEG8), PEG3 offers a shorter, more rigid spacing that can improve ternary complex stability for certain protein targets [1]. The molecular weight of 377.41 g/mol is precisely defined, contrasting with polydisperse PEG alternatives that introduce batch-to-batch variability in hydrodynamic radius and pharmacokinetic predictions [2].
| Evidence Dimension | Spacer Length |
|---|---|
| Target Compound Data | PEG3 (3 ethylene glycol units), MW 377.41 |
| Comparator Or Baseline | PEG4, PEG6, PEG8 linkers (longer, more flexible) |
| Quantified Difference | 3-unit spacer vs. 4, 6, or 8 units; exact mass difference varies |
| Conditions | Comparative analysis of linker length effects on PROTAC activity |
Why This Matters
This specific length can be the difference between a functional degrader and an inactive molecule, reducing the number of design-build-test cycles in PROTAC campaigns.
- [1] BOC Sciences. (2025). Why PEG4, PEG6, and PEG8 Remain the Gold Standard Linkers in Targeted Protein Degradation. Retrieved from https://ptc.bocsci.com/resource/why-peg4-peg6-and-peg8-remain-the-gold-standard-linkers-in-targeted-protein-degradation.html View Source
- [2] BOC Sciences. (2025). High-Purity PEG Linkers: Essential Building Blocks for Next-Gen PROTAC Libraries. Retrieved from https://ptc.bocsci.com/resource/high-purity-peg-linkers-essential-building-blocks-for-next-gen-protac-libraries.html View Source
